Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- Pyridyl protons: δ 8.72 (d, J = 2.1 Hz, H-4), 8.65 (d, J = 2.1 Hz, H-6)
- Ethyl group: δ 4.21 (q, J = 7.1 Hz, OCH₂CH₃), 1.32 (t, J = 7.1 Hz, CH₃)
- Acetate CH₂: δ 3.89 (s, 2H)
¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry
Electrospray ionization (ESI-MS):
Thermodynamic Properties and Stability Assessment
Phase Behavior
| Property | Value |
|---|---|
| Melting point | Not observed (liquid) |
| Boiling point | 289–291°C (dec.) |
| Vapor pressure (25°C) | 0.012 mmHg |
Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | >500 |
| Ethanol | 240 |
| Water | <0.1 |
The compound exhibits high thermal stability up to 200°C under inert atmospheres, with decomposition occurring via cleavage of the ester group. Hydrolytic stability studies show rapid degradation in basic media (t₁/₂ = 2.3 h at pH 12) compared to acidic conditions (t₁/₂ = 48 h at pH 2). No polymorphic transitions were detected in differential scanning calorimetry (DSC) analyses between −50°C and 150°C.
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)4-8-7(11)3-6(5-15-8)10(12,13)14/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEAWNJFMWZYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Substitution Reaction on 2,3-Dichloro-5-(trifluoromethyl)pyridine
A prominent method involves the substitution reaction starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, which is reacted with acetonitrile in the presence of alkali and a catalyst under pressurized inert atmosphere conditions.
- Reactants: 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile, sodium methoxide (alkali), and a catalyst composed of palladium tetrakis(triphenylphosphine) supported on nano titanium dioxide.
- Catalyst preparation: Palladium tetrakis(triphenylphosphine) and nano titanium dioxide are mixed in a 1:20 mass ratio and activated at 230 °C for 2.5 hours to obtain the catalyst.
- Reaction conditions: The mixture is reacted at 110-130 °C for 10-16 hours under argon atmosphere at 2.8 MPa pressure.
- Workup: After cooling, solids are filtered off, acetonitrile is partially recovered by concentration, and the residue is poured into water. Extraction with ethyl acetate and concentration yields the product.
- Yield: Up to 99.2% yield of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, which is a precursor to the ethyl acetate derivative.
This method is notable for its high yield and mild conditions relative to other routes.
Conversion of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile to Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
While the patents primarily describe the synthesis of the acetonitrile intermediate, the ethyl ester can be prepared by esterification of the corresponding acid or via direct alkylation routes. Common approaches include:
- Hydrolysis of the nitrile group to the corresponding acid under acidic or basic conditions.
- Subsequent esterification with ethanol in the presence of acid catalysts such as sulfuric acid or via Fischer esterification.
- Alternatively, direct alkylation of the pyridinylacetate anion with ethyl halides.
Though explicit detailed protocols for the esterification step of this specific compound are less documented in the provided sources, general organic synthesis principles apply.
Alternative Reduction and Functionalization Routes
Another synthetic approach involves the reduction of nitrile derivatives to amines, which can then be further functionalized to the ester. For example:
- Reduction of 2-cyano-3-chloro-5-trifluoromethylpyridine: Using borane complexes (borane tetrahydrofuran or borane generated in situ from potassium borohydride and trifluoroacetic acid) under inert atmosphere at low temperatures (-10 to 0 °C), followed by controlled warming and quenching with methanol.
- This yields 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine with yields around 89-93% and purity above 98%.
- Subsequent oxidation or functional group transformation can lead to the ethyl acetate derivative.
Summary of Key Preparation Parameters
| Step/Parameter | Details |
|---|---|
| Starting material | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Key intermediate | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile |
| Catalyst | Palladium tetrakis(triphenylphosphine) on nano titanium dioxide (1:20 mass ratio) |
| Reaction temperature | 110-130 °C |
| Reaction time | 10-16 hours |
| Pressure and atmosphere | Argon, 2.8 MPa |
| Workup | Cooling, filtration, concentration, aqueous extraction with ethyl acetate |
| Yield of intermediate | 99.2% |
| Reduction agent for amine synthesis | Borane tetrahydrofuran or borane generated from potassium borohydride + trifluoroacetic acid |
| Reduction temperature | -10 to 0 °C |
| Yield of amine | 89.7-93.1% |
| Purity of amine | 98.5-98.8% |
Research Findings and Industrial Relevance
- The use of palladium catalysts supported on nano titanium dioxide enhances catalytic efficiency and selectivity, improving yield and reducing reaction time.
- Pressurized inert atmosphere prevents oxidation and side reactions.
- The borane-mediated reduction offers a mild and efficient route to amine intermediates, which are valuable for further functionalization.
- The high yields and purities reported (above 90% yield and 98% purity) indicate these methods are suitable for scale-up in industrial synthesis.
- The methods avoid harsh conditions such as high pressure hydrogenation, simplifying operation and improving safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl ester group can be oxidized to the corresponding carboxylic acid.
Reduction: The pyridine ring can be reduced to piperidine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate has been investigated for its potential as a pharmaceutical agent. Its structural features contribute to its activity against various biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
A study examined the antimicrobial properties of this compound against several pathogens. The results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Agrochemicals
Pesticidal Applications:
The compound has also been evaluated for its potential use as a pesticide. Its trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues and increasing efficacy.
Case Study: Insecticidal Activity
Research has shown that this compound exhibits insecticidal properties against common agricultural pests such as aphids and whiteflies. The compound was tested in field trials, demonstrating significant reductions in pest populations.
| Insect Species | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Aphis gossypii (Aphid) | 85 | 200 |
| Trialeurodes vaporariorum (Whitefly) | 78 | 250 |
Material Science
Synthesis of Functional Materials:
In material science, this compound is utilized as a precursor for synthesizing functional polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced properties such as thermal stability and chemical resistance.
Case Study: Polymer Development
A recent study focused on using this compound in the synthesis of polyurethanes with improved mechanical properties. The incorporation of this compound resulted in polymers with higher tensile strength and flexibility compared to traditional formulations.
| Property | Conventional Polyurethane | Modified Polyurethane |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Elongation at Break (%) | 300 | 400 |
Mechanism of Action
The mechanism of action of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Variations in Ester Groups
Key Insights :
- Ethyl vs. Methyl Esters : The ethyl ester (parent compound) offers balanced lipophilicity for agrochemical formulations, while the methyl ester’s smaller size enhances reactivity in substitution reactions .
- tert-Butyl Ester : The bulky tert-butyl group improves stability against hydrolysis but reduces solubility, making it suitable for controlled-release applications .
Fluorine-Substituted Derivatives
Key Insights :
Functionalized Derivatives with Heterocycles or Substituents
Key Insights :
- Thioether Derivatives : The sulfur atom enhances binding to metal catalysts, facilitating reactions in pesticide synthesis .
- Pyrimidine Hybrids : The pyrimidine-sulfonyl group expands applications into antiviral research due to its structural mimicry of nucleotide bases .
- Carbamoyl Modifications : The fluorophenyl-carbamoyl group increases molecular weight and bioavailability, making it suitable for drug discovery .
Biological Activity
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1053656-47-5
- Molecular Weight : 267.63 g/mol
- Purity : ≥95%
- Physical State : Solid
- Storage Temperature : Room temperature
Structural Representation
The compound features a pyridine ring substituted with both chlorine and trifluoromethyl groups, which are known to enhance biological activity through electronic effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown selective activity against Chlamydia species, making them potential candidates for developing new antimicrobial agents. In a study assessing the antichlamydial activity of various compounds, those with the trifluoromethyl substitution demonstrated enhanced efficacy compared to their non-fluorinated counterparts .
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. The toxicity of this compound was evaluated using human cell lines and Drosophila melanogaster models. The results indicated low toxicity levels, suggesting that this compound could be a viable candidate for further pharmacological development .
The mechanism of action for this compound involves interference with bacterial cell processes. Studies revealed that the compound affects chlamydial inclusion numbers and morphology in infected cells, indicating its potential to disrupt pathogen life cycles effectively .
Comparative Efficacy
A comparative analysis of various derivatives showed that those containing electron-withdrawing groups like trifluoromethyl significantly enhanced biological activity. For example, compounds lacking this group were found to be inactive against tested pathogens, highlighting the importance of specific substituents in enhancing pharmacological properties .
Summary of Biological Activities
| Compound Name | Antimicrobial Activity | Toxicity Level | Mechanism of Action |
|---|---|---|---|
| This compound | High against Chlamydia | Low in human cell lines | Disruption of pathogen life cycle |
| Derivative A (non-fluorinated) | None | Moderate | N/A |
| Derivative B (with -CF3) | Moderate against Gram-positive bacteria | Low | Cell wall synthesis inhibition |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Key steps include halogenation and subsequent esterification reactions that introduce the ethyl acetate moiety.
Case Studies
- Antichlamydial Activity Study :
- Toxicity Assessment :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate, and how can reaction conditions be optimized for yield?
- Methodology : A widely used method involves nucleophilic substitution or coupling reactions. For example, 3-chloro-5-(trifluoromethyl)pyridine-2-thiol can react with α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 3 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography . Catalytic hydrogenation of nitrile precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile) using palladium catalysts under hydrogen pressure is another route, yielding ethyl ester derivatives after acid workup . Optimize yields by controlling stoichiometry, solvent polarity, and reaction time.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology :
- LCMS : Use electrospray ionization (ESI) to detect the molecular ion peak (e.g., m/z 338 [M+H]+ for a related trifluoromethylpyrimidine carboxylate) .
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm ester carbonyl (~170 ppm) and pyridyl proton environments.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
Q. How does the reactivity of the ester group influence downstream modifications?
- Methodology : The ethyl ester can undergo hydrolysis (acidic or basic) to the carboxylic acid, as demonstrated by saponification with NaOH in ethanol/water (1:1) at room temperature, followed by acidification to isolate the acid . For functionalization, the ester can serve as a precursor for amidation (e.g., coupling with amines via EDCI/HOBt) or reduction to alcohols (e.g., using LiAlH₄).
Advanced Research Questions
Q. What metabolic pathways are anticipated for this compound, and how can its degradation products be identified?
- Methodology : In biological systems, ester hydrolysis is expected to generate 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid, analogous to the degradation of fluopyram to 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA) . Use HPLC-HRMS with collision-induced dissociation (CID) to detect metabolites. Incubate the compound with liver microsomes or soil samples, followed by extraction and spectral matching with synthetic standards.
Q. How can structural modifications enhance its bioactivity, particularly in agrochemical or pharmaceutical contexts?
- Methodology :
- Thioether derivatives : Replace the ester with a thioether group via nucleophilic substitution (e.g., using thiols and K₂CO₃ in DMF), which improved fungicidal activity in related pyridinylthioacetamides .
- Amide derivatives : Coupling with aryl amines enhances binding to target proteins (e.g., fluopyram’s mode of action as a succinate dehydrogenase inhibitor) .
- Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like enzyme active sites.
Q. How can contradictory data in stability studies (e.g., pH-dependent degradation) be resolved?
- Methodology :
- Controlled stability assays : Incubate the compound at varying pH (2–12) and temperatures (25–60°C), monitoring degradation via HPLC. For example, acidic conditions may promote ester hydrolysis, while alkaline conditions could cleave the pyridyl ring .
- Isolation of intermediates : Use preparative TLC or column chromatography to isolate degradation products, followed by structural elucidation via NMR and HRMS.
Q. What are the implications of trifluoromethyl and chloro substituents on electronic properties and reactivity?
- Methodology :
- DFT calculations : Analyze electron density maps (e.g., using Gaussian 16) to assess the electron-withdrawing effects of -CF₃ and -Cl groups on the pyridine ring, which influence nucleophilic/electrophilic reactivity .
- Hammett substituent constants : Correlate σ values (-CF₃: σₚ = 0.54; -Cl: σₚ = 0.23) with reaction rates in substitution or coupling reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
